molecular formula C17H14N2O2S B609859 Pcna-I1

Pcna-I1

Cat. No.: B609859
M. Wt: 310.4 g/mol
InChI Key: NZWTWRNHYZNWNW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proliferating cell nuclear antigen inhibitor 1 (PCNA-I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound binds directly to PCNA, stabilizing its trimer structure and reducing chromatin-associated PCNA, which selectively inhibits tumor cell growth and induces apoptosis .

Mechanism of Action

Target of Action

Pcna-I1 primarily targets the Proliferating Cell Nuclear Antigen (PCNA), a protein that plays a crucial role in DNA replication and repair . PCNA forms a homotrimeric ring that encircles replicating DNA and is bound by DNA polymerases to add processivity to cellular DNA synthesis . In addition, PCNA acts as a scaffold to recruit DNA repair and chromatin remodeling proteins to replicating DNA via its interdomain connecting loop (IDCL) .

Mode of Action

This compound interacts with PCNA by binding at the interface between PCNA monomers . This binding stabilizes the homotrimer structure of PCNA and may interfere with protein-protein interactions . Each PCNA monomer interacts with its neighbor by a β-sheet extension, mediated by a β-dimer interface that comprises an extensive hydrogen-bonding network, hydrophobic contacts, and a salt bridge .

Biochemical Pathways

This compound affects several biochemical pathways related to DNA replication and repair. By stabilizing the PCNA trimer structure, this compound reduces the association of PCNA with chromatin . This action inhibits DNA replication and repair processes that rely on PCNA’s role as a sliding clamp during DNA synthesis, a polymerase switch factor, and a recruitment factor . The compound also affects the recruitment of key viral and cellular factors to viral DNA, inhibiting viral DNA synthesis and coupled processes .

Pharmacokinetics

The compound has been shown to inhibit cell growth in a dose-dependent manner , suggesting that it is absorbed and distributed within cells to exert its effects

Result of Action

This compound has been shown to induce DNA damage and apoptosis in cells . It also enhances the DNA damage and apoptosis triggered by DNA damaging agents . Furthermore, this compound treatment results in reduced DNA replication, late gene expression, and virus production .

Action Environment

It is known that various endogenous and environmental mutagenic factors can influence the function of pcna and thus potentially affect the action of this compound . These factors include reactive free radicals such as the hydroxyl radical, nitric oxide, and superoxide anion, as well as environmental factors like ultraviolet B radiation, ionizing radiation, and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCNA-I1 involves several steps, including the formation of hydrazonomethyl-hydroxy scaffolds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PCNA-I1 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .

Scientific Research Applications

Antitumor Effects in Prostate Cancer

A pivotal study demonstrated that PCNA-I1 significantly retarded tumor growth in LNCaP prostate cancer xenografts in nude mice without causing noticeable toxicity . The study revealed that treatment with this compound not only induced DNA damage but also enhanced apoptosis in both p53 wild-type and null prostate cancer cell lines.

Inhibition of Viral Replication

Research indicated that this compound effectively reduced herpes simplex virus type 1 (HSV-1) replication by interfering with viral DNA processes. This suggests potential applications beyond oncology, such as antiviral therapies .

Combination Therapy Potential

In combination with other DNA-damaging agents, this compound exhibited additive effects on cell growth inhibition and DNA damage. For instance, when used alongside cisplatin or radiation therapy, it significantly enhanced therapeutic efficacy against prostate and lung cancers .

Comparative Data Table

Application Area Effect Observed Study Reference
Prostate CancerInduces apoptosis and reduces tumor growth
Viral InfectionsReduces HSV-1 replication
Combination TherapyEnhances effects of cisplatin and radiation
Cell Cycle RegulationCauses G1 phase arrest; inhibits S/G2/M phase progression

Comparison with Similar Compounds

PCNA-I1 is part of a class of compounds known as PCNA inhibitors. Similar compounds include:

Uniqueness of this compound

This compound is unique in its ability to bind directly to the interface between PCNA monomers, stabilizing the homotrimer structure and reducing chromatin-associated PCNA. This unique binding mode allows this compound to selectively inhibit tumor cell growth and induce apoptosis, making it a promising candidate for cancer therapy .

Biological Activity

Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.

This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:

  • DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
  • Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:

  • Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
  • Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .

Antitumor Activity

In cancer research, particularly regarding prostate cancer:

  • Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
  • Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .

Study 1: Prostate Cancer Cells

A study investigated the effects of this compound on two human prostate cancer cell lines:

Cell Linep53 StatusEffect of this compound
LNCaPWild-type p53Induced DNA damage and apoptosis
PC-3p53-nullEnhanced autophagy and apoptosis

Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .

Study 2: Viral Infection

In another study focusing on HSV-1:

TreatmentEffect on Viral ReplicationMechanism
This compoundStrong inhibitionDisruption of protein recruitment
T2AAReduced late gene expressionInhibition of specific protein interactions

This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .

Properties

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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